2-((2-Amino-4-bromophenyl)amino)ethanol
Overview
Description
2-((2-Amino-4-bromophenyl)amino)ethanol is a chemical compound characterized by its bromine and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-Amino-4-bromophenyl)amino)ethanol typically involves the reaction of 2-amino-4-bromophenol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic attack on the ethylene oxide.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves optimizing reaction conditions to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-((2-Amino-4-bromophenyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or hydrogen peroxide, often under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives with reduced bromine content.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
2-((2-Amino-4-bromophenyl)amino)ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological systems and interactions with biomolecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-((2-Amino-4-bromophenyl)amino)ethanol exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
2-Amino-4-bromophenol: Lacks the ethanol group.
4-Bromophenylamine: Lacks the amino group on the benzene ring.
2-Aminoethanol: Lacks the bromine atom.
Uniqueness: 2-((2-Amino-4-bromophenyl)amino)ethanol is unique due to the presence of both bromine and amino groups on the phenyl ring, as well as the ethanol group. This combination of functional groups allows for a wide range of chemical reactions and applications, distinguishing it from similar compounds.
Biological Activity
2-((2-Amino-4-bromophenyl)amino)ethanol, also known as (2S)-2-amino-2-(4-bromophenyl)ethanol, is a compound with potential biological significance due to its structural characteristics. This article explores its biological activity, mechanisms of action, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features an amino group, a bromophenyl moiety, and an ethanol substituent. Its structure allows for various interactions with biological targets, making it a candidate for drug development and biochemical research. The presence of the bromine atom enhances reactivity and potential binding affinity to specific receptors or enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group may engage in hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects including:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can be crucial in metabolic pathways.
- Receptor Binding : Its structure suggests that it may bind to certain receptors, influencing signaling pathways within cells.
Antiproliferative Effects
Research indicates that derivatives of this compound exhibit antiproliferative properties in various cancer cell lines. For example:
- Breast Cancer Cells : Compounds similar to this compound have shown significant antiproliferative activity against MCF-7 breast cancer cells, with IC50 values ranging from 10 nM to 33 nM .
Enzyme Interaction Studies
Studies have demonstrated that this compound can influence enzyme mechanisms. For instance:
- Enzyme Mechanisms : It has been employed in studies focusing on enzyme-ligand interactions, providing insights into how structural modifications can enhance or diminish biological activity.
Synthesis and Research Applications
The synthesis of this compound involves multi-step organic reactions, often utilizing starting materials that allow for the introduction of the bromine atom and functional groups necessary for biological activity. It serves as an intermediate in the synthesis of more complex organic molecules.
Research Applications
- Medicinal Chemistry : The compound is investigated as a potential pharmaceutical intermediate for drug development.
- Biochemical Research : It is used in studies examining enzyme mechanisms and protein-ligand interactions.
- Industrial Uses : The compound finds applications in producing dyes and pigments due to its reactive nature.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Amino-4-bromophenol | Lacks ethyl and ethanol groups | Limited versatility |
2-((2-Amino-4-chlorophenyl)(ethyl)amino)ethanol | Chlorine instead of bromine | Different reactivity |
2-((2-Amino-4-methylphenyl)(ethyl)amino)ethanol | Methyl substitution | Varying biological effects |
This table highlights how the presence of different substituents influences the reactivity and biological activity of structurally similar compounds.
Case Studies
Several studies have focused on the biological activity of compounds related to this compound:
Properties
IUPAC Name |
2-(2-amino-4-bromoanilino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c9-6-1-2-8(7(10)5-6)11-3-4-12/h1-2,5,11-12H,3-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYSVNXTDDCMOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.